molecular formula C8H10ClF3N2O B1469492 (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride CAS No. 1373867-21-0

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1469492
CAS No.: 1373867-21-0
M. Wt: 242.62 g/mol
InChI Key: LIFQHHKBSBCJOQ-UHFFFAOYSA-N
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Description

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O and a molecular weight of 242.63 g/mol . This compound is notable for its trifluoroethoxy group attached to a pyridine ring, which imparts unique chemical properties.

Scientific Research Applications

This compound has several scientific research applications:

Preparation Methods

The synthesis of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride typically involves the introduction of the trifluoroethoxy group to the pyridine ring followed by the formation of the methanamine group. The synthetic routes often include:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7;/h1-2,4H,3,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFQHHKBSBCJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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